3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide. This process includes several steps such as condensation reaction, chlorination, and nucleophilic substitution . The reaction conditions often involve heating under reflux and the use of solvents like dichloromethane and water for extraction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with various molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth, differentiation, and survival . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar fused ring system but with a pyridine ring instead of a thiophene ring.
Thieno[2,3-d]pyrimidin-4-amine: Another thieno[2,3-d]pyrimidine derivative with an amine group at the 4-position.
Uniqueness: 3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both thiophene and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive compounds and materials .
Properties
Molecular Formula |
C7H6N2O2S |
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Molecular Weight |
182.20 g/mol |
IUPAC Name |
3-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11) |
InChI Key |
OTNVPPORAQUGQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)SC=C2 |
Origin of Product |
United States |
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